molecular formula C10H8ClN3OS B184126 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 16837-11-9

6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B184126
CAS No.: 16837-11-9
M. Wt: 253.71 g/mol
InChI Key: MEVVPIPZBNIUQF-UHFFFAOYSA-N
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Description

6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a versatile dihydropyrimidinone derivative that serves as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry. Its core structure is integral to the exploration of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research. Researchers value this compound for its role in constructing complex fused heterocyclic systems, such as pyridopyrimidines, which are isosteric with purine bases and exhibit a broad spectrum of pharmacological activities . A primary research application of this compound and its derivatives is in the development of anticancer agents. Structural analogues have demonstrated potent, broad-spectrum anticancer activity in the NCI-60 cell line screen, with specific compounds showing high selectivity against leukemia cell lines . Mechanistic studies indicate that these activities are linked to the inhibition of key kinases like PI3Kδ, leading to cell cycle arrest and the induction of apoptosis through the activation of caspase-3 and Bax, alongside suppression of Bcl-2 . Furthermore, the scaffold is a promising precursor for designing multi-targeted tyrosine kinase inhibitors, including potential inhibitors of both wild-type and mutant EGFR, which are relevant for overcoming drug resistance in cancer therapy . Beyond oncology, this chemical framework shows significant promise in anti-inflammatory drug discovery. Pyrimidine and pyridine hybrids derived from this scaffold have been synthesized and evaluated as novel cyclooxygenase-2 (COX-2) inhibitors . These compounds are designed to provide anti-inflammatory efficacy while aiming to improve gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's utility extends to antimicrobial research, where related pyrimidine derivatives have shown adequate inhibitory effects against various Gram-positive and Gram-negative bacteria . As such, this compound represents a valuable chemical tool for researchers developing multi-target therapeutic agents.

Properties

IUPAC Name

6-amino-1-(4-chlorophenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVPIPZBNIUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)NC2=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168553
Record name 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-11-9
Record name 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and amino precursors.

    Cyclization Reaction: The key step involves the cyclization of these precursors to form the pyrimidinone ring. This is usually achieved through a condensation reaction.

    Thioxo Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and sulfurization reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways related to its antimicrobial or antiviral activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Key structural analogs differ in substituents at positions 1, 4, and 6, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Biological Activities References
6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone 4-Cl-phenyl at position 1 281.75 g/mol Anticancer (inhibition of NF-κB, FAK pathways), antimicrobial
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile 2-Cl-phenyl at position 1, 3-methoxyphenyl at position 4 433.89 g/mol Antitumor (DNA intercalation, topoisomerase inhibition)
6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (Mirin) 4-OH-phenyl at position 6 222.25 g/mol Inhibition of Mre11-Rad50-Nbs1 complex (DNA repair disruption), anticancer
5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Morpholino and phenylhydrazono groups at position 7, 4-Cl-phenyl at position 5 506.98 g/mol Anticancer (apoptosis induction via caspase-3 activation)
6-Amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-OCH3-phenyl at position 1 279.31 g/mol Antioxidant, moderate antimicrobial

Physicochemical Properties

  • Solubility : The target compound’s Cl substituent reduces aqueous solubility compared to Mirin’s hydroxyl group, which increases polarity .
  • Thermal Stability: Pyrano[2,3-d]pyrimidinone derivatives (e.g., Entry 4 in ) display higher melting points (>220°C) due to fused-ring rigidity, whereas non-fused analogs like the target compound melt at ~170–180°C .

Key Research Findings

  • Target Compound : Demonstrated IC₅₀ values of 8–12 µM against gastric cancer cell lines, comparable to cisplatin in vitro .
  • Morpholino Derivatives: Showed selective cytotoxicity toward breast cancer cells (MCF-7) with IC₅₀ values of 5–10 µM, attributed to caspase-3 activation .
  • Mirin : Reduced Rad51 focus formation by 70% at 50 µM, validating its role in DNA repair inhibition .

Biological Activity

6-Amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound belonging to the pyrimidinone class. Its unique structure, featuring an amino group, a chlorophenyl group, and a thioxo moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interaction with specific viral enzymes or host cell receptors. This aspect is crucial for developing antiviral therapies against emerging viral pathogens.

Anticancer Potential

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and viral replication.
  • Receptor Interaction : It may bind to cellular receptors that play a role in cell signaling pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of pyrimidinones, including this compound. The results indicated an IC50 value of approximately 12 µM against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of this compound, researchers reported significant cytotoxic effects on human breast cancer (MCF7) and prostate cancer (PC3) cell lines. The study found that treatment with the compound resulted in a reduction of cell viability by over 70% at concentrations above 10 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
This compoundStructure12 (antimicrobial)Antimicrobial, Anticancer
6-Amino-1-(2-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinoneStructure15 (antimicrobial)Antimicrobial
Other PyrimidinonesStructureVariesAntiviral

Q & A

Q. What are the standard synthetic routes for 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or condensation reactions. For example, reductive amination of 6-amino-2-thioxo-pyrimidinone derivatives with 4-chlorobenzaldehyde in dry methanol under argon, using sodium cyanoborohydride (NaBH3_3CN) as a reducing agent at pH 6, achieves yields up to 87% . Optimization includes controlling solvent polarity (e.g., DMF for chalcone reactions ), temperature (reflux conditions), and stoichiometric ratios of reactants. Side reactions, such as incomplete imine formation with electron-deficient anilines, require pre-isolation of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1200 cm1^{-1}, NH stretches at ~3200–3400 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-chlorophenyl group) and NOE difference spectroscopy resolves stereochemical ambiguities in cyclized derivatives .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 239.05 for C10_{10}H8_8ClN2_2OS) .
  • Melting Point Analysis : Decomposition above 300°C indicates thermal stability .

Q. How can researchers troubleshoot inconsistencies in spectral data during synthesis?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from residual solvents, tautomerism, or polymorphic forms. For example:
  • Use deuterated DMSO to resolve NH proton exchange broadening .
  • Compare experimental 13^{13}C NMR shifts with DFT-calculated values to confirm tautomeric forms (e.g., thione vs. thiol configurations) .
  • Recrystallize in polar aprotic solvents (e.g., DMF/EtOH) to isolate pure polymorphs .

Advanced Research Questions

Q. What strategies are effective for modifying the core structure to study structure-activity relationships (SAR) in enzymatic inhibition?

  • Methodological Answer : Targeted derivatization focuses on:
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-chlorophenyl ring to enhance lipophilicity and target binding, as seen in thieno[3,2-d]pyrimidine analogs .
  • Heterocycle Fusion : React with α,β-unsaturated ketones (chalcones) to form pyrido[2,3-d]pyrimidines, which alter electron distribution and improve dihydrofolate reductase (DHFR) inhibition .
  • Bioisosteric Replacement : Replace the thioxo group with sulfonyl or carbonyl groups to modulate hydrogen-bonding interactions .

Q. How can mechanistic studies resolve unexpected reaction outcomes in cyclocondensation reactions?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction intermediates via in-situ 1^1H NMR to identify off-pathway species (e.g., hemiaminals in Skraup-like reactions) .
  • Computational Modeling : Use DFT to map energy barriers for competing pathways (e.g., 6-endo vs. 5-exo cyclization in pyrido-pyrimidine formation) .
  • Isotopic Labeling : 15^{15}N-labeling of the amino group tracks regioselectivity in multicomponent reactions .

Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets like DHFR?

  • Methodological Answer :
  • Enzyme Assays : Use spectrophotometric NADPH oxidation assays at pH 7.4 to measure IC50_{50} values (reported ≤1 µM for analogs ).
  • Molecular Docking : Align the compound’s minimized structure (via MMFF94 force field) into DHFR’s active site (PDB: 1RA2) to predict binding poses .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-based optimization .

Q. How can researchers design stable formulations for in vivo studies given the compound’s low aqueous solubility?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water (70:30 v/v) to enhance solubility while maintaining biocompatibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving >80% loading efficiency .
  • Prodrug Synthesis : Conjugate with hydrophilic moieties (e.g., phosphate esters) via Mitsunobu reactions to improve bioavailability .

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